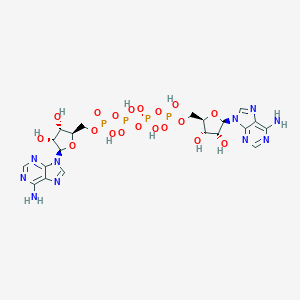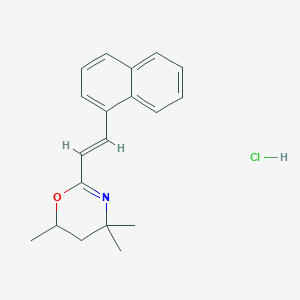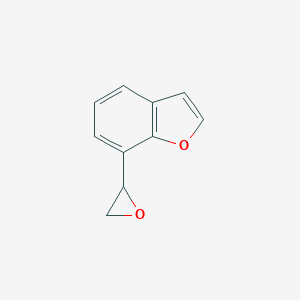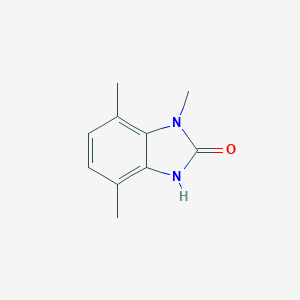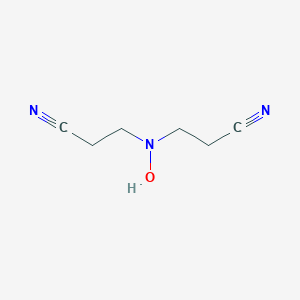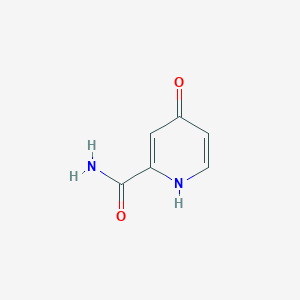
4-Hydroxypicolinamide
Übersicht
Beschreibung
4-Hydroxypicolinamide is a chemical compound that is closely related to 3-Hydroxypicolinamide . It is used in various chemical reactions and has a molecular weight of 138.12 .
Synthesis Analysis
The synthesis of a complex of Eu3+ with the 3-Hydroxypicolinamide ligand (Hhpa) has been reported . This involves obtaining bis [2-carbamoyl (κO)pyridin-3-olato (κO’)] lanthanide complexes, which were characterized through elemental analysis, thermal analysis, infrared and photoluminescence spectroscopies .Molecular Structure Analysis
The molecular structure of 3-Hydroxypicolinamide complexes has been determined through X-ray crystal structure analysis . The coordination sphere of the cobalt (II) center in the complex is completed by two coordinated water ligands .Chemical Reactions Analysis
3-Hydroxypicolinamide has been used in the synthesis of new complexes with Eu3+ . The results attest for the occurrence of a unique coordination site of low symmetry for the Eu3+ ions, in which two anionic hpa ligands coordinate the cations through an O/O chelating system .Physical And Chemical Properties Analysis
3-Hydroxypicolinamide is a solid at 20 degrees Celsius . It has a molecular weight of 138.12 .Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibitors for Cancer Treatment : 4-Oxoquinazoline-based N-hydroxypropenamides, which include derivatives of 4-hydroxypicolinamide, have shown potent histone deacetylase inhibitory activity. These compounds, particularly 10l and 10m, exhibited cytotoxicity against human cancer cell lines, suggesting their potential as cancer therapeutics (Anh et al., 2021).
Quantum Computational and Molecular Docking Studies : N-(4-Hydroxyphenyl)picolinamide has been the subject of quantum computations and molecular docking studies. These studies revealed insights into its chemical activity and bioactivity, indicating potential medical applications (Singh et al., 2021).
Copper-Catalyzed Couplings in Organic Synthesis : 6-Hydroxypicolinamide ligands were found to effectively support copper-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines. This enables selective C-N coupling, which is crucial in organic synthesis (Bernhardson et al., 2019).
Intermediate for Targeted Cancer Treatments : 4-(4-Aminophenoxy)-N-propylpicolinamide 4 derivatives show promise as intermediates for synthesizing targeted cancer treatments. These derivatives potentially offer curative effects with less harmful side-effects (Xiong et al., 2018).
Selective HIV-1 Integrase Inhibitors : A new class of 3-hydroxypicolinamides has been identified as selective inhibitors of HIV-1 integrase-LEDGF/p75 interaction, showing potential for development as therapeutically selective antiviral agents (Zhang et al., 2017).
Photochemical Reaction Applications : The excited-state proton transfer reaction of 3-hydroxypicolinamide has been theoretically studied, showing good agreement with experimental results. This suggests potential applications in photochemical reactions (Weng, 1992).
Sensitizing Effect on Terbium Luminescence : 3-Hydroxypicolinamide strongly sensitizes terbium luminescence in slightly acidic to neutral solutions. This finding has implications for the development of luminescence-based sensors and assays (Devi et al., 2014).
Safety And Hazards
Zukünftige Richtungen
The phosphorescence of the synthesized gadolinium complex provides the energy of the triplet state, which is determined to be at 20,830 cm -1 over the ground state . This makes the Hhpa ligand very adequate for sensitizing the Eu3+ luminescence, which leads to a very efficient antenna effect and opens a wide range of applications for the complex in light emitting organic-inorganic devices .
Eigenschaften
IUPAC Name |
4-oxo-1H-pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETSXPSXBBJUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydropyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

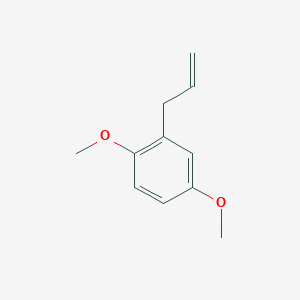
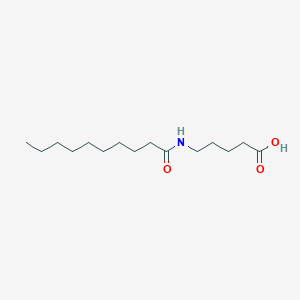
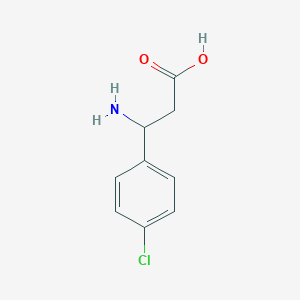
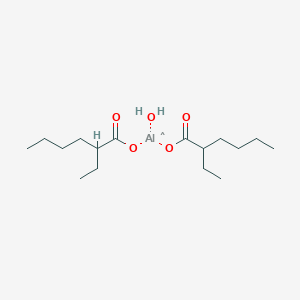
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)
